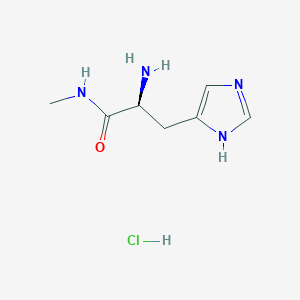

![molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8](/img/structure/B2852885.png)

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biological Activities of Pyrazoline Derivatives

Field

Biological and Pharmacological Research

Method of Application

The study involved the synthesis of a pyrazoline derivative and its application on rainbow trout alevins, Oncorhynchus mykiss .

Results

The novel pyrazoline derivative showed a confirmed non-toxic acetylcholinesterase (AchE) inhibitory effect. It had no effect on malondialdehyde (MDA) concentrations and on the critical swimming of the model fish .

Synthesis of Secondary Heterocyclic Alcohol

Field

Organic Chemistry

Application

The compound “3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole” shares a similar structure with a novel racemic secondary alcohol that has been synthesized .

Method of Application

The novel racemic secondary alcohol was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Results

The novel racemic secondary alcohol was successfully synthesized and characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis, and HRMS spectrometry .

Metal-Free Synthetic Routes to Isoxazoles

Field

Organic Chemistry and Drug Discovery

Application

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s always imperative to unleash new eco-friendly synthetic strategies .

Method of Application

Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it’s always imperative to develop alternate metal-free synthetic routes .

Results

This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Synthesis and Application of Haloisoxazoles

Field

Organic Chemistry and Medicinal Chemistry

Application

The range of applications of isoxazoles is very diverse: from the creation of materials exhibiting liquid crystalline properties, to medicine and medicinal chemistry .

Method of Application

Cross-coupling reactions, a powerful tool of modern organic synthesis, have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds based on aryl halides, using Grignard reagents, or nucleophilic substitution .

Results

This review summarizes and analyzes methods for the synthesis of haloisoxazoles, gives examples of their use in modern organic synthesis and medicinal chemistry .

Therapeutic Expedition of Isoxazole and Its Analogs

Field

Medicinal Chemistry

Application

Isoxazoles have been used as a lead in the design and synthesis of new drugs .

Method of Application

Vitale et al. designed and synthesized new isoxazoles taking a highly selective COX-1 inhibitor as a lead .

Results

COX-1 inhibition is considered as a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Thiazoles: Having Diverse Biological Activities

Method of Application

The study involved the synthesis of a thiazole derivative and its application on various biological activities .

Results

The novel thiazole derivative showed a confirmed non-toxic effect on various biological activities .

Synthesis of Secondary Heterocyclic Alcohol

Results

The novel racemic secondary alcohol was successfully synthesized and characterized by IR, 1D (1H, 13C, DEPT135) and 2D (1H-1H, 1H-13C and 1H-15N) NMR spectroscopy, elemental analysis and HRMS spectrometry .

Biological Activities of a Newly Synthesized Pyrazoline Derivative

Method of Application

The study involved the synthesis of a pyrazoline derivative and its application on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Results

The novel pyrazoline derivative showed a confirmed non-toxic effect on the AchE activity and MDA level in the brain of alevins .

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIJMNLJDVYARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

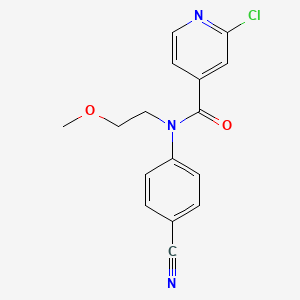

![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)

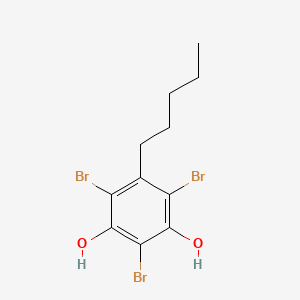

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)

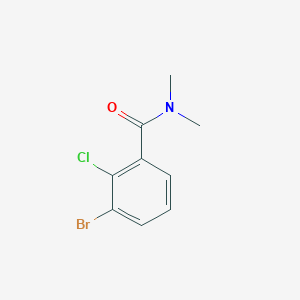

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2852810.png)

![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)

![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)

![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)

![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)

![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)